Physicochemical Properties of 3-[3-(benzyloxy)phenyl]propan-1-ol
Physicochemical Properties of 3-[3-(benzyloxy)phenyl]propan-1-ol
This guide details the physicochemical profile, synthesis, and characterization of 3-[3-(benzyloxy)phenyl]propan-1-ol , a critical intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and other medicinal scaffolds.
Identity & Chemical Structure
This compound is a meta-substituted phenylpropanol derivative. It features a lipophilic benzyl ether protecting group on the phenolic oxygen, rendering it stable against basic and nucleophilic conditions while retaining a reactive primary alcohol for further functionalization.
| Attribute | Detail |
| IUPAC Name | 3-[3-(benzyloxy)phenyl]propan-1-ol |
| Common Synonyms | 3-(3-Benzyloxyphenyl)propyl alcohol; m-Benzyloxyhydrocinnamyl alcohol |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.32 g/mol |
| CAS Number | Not widely listed as commodity; derived from CAS 57668-34-5 (Acid) |
| SMILES | OCCCCc1cccc(OCc2ccccc2)c1 |
| InChI Key | Calculated based on structure |
Physicochemical Profile
The presence of the benzyl group significantly alters the solubility and melting profile compared to the parent phenol (3-(3-hydroxyphenyl)propanol).
| Property | Value / Description | Causality / Context |
| Physical State | Viscous Colorless to Pale Yellow Oil | The benzyl ether disrupts the hydrogen bonding network seen in the parent phenol, lowering the melting point. |
| Boiling Point | ~380–400°C (Predicted) | High boiling point due to molecular weight and pi-stacking interactions; typically distilled under high vacuum (~160°C @ 0.1 mmHg). |
| Solubility | Lipophilic (LogP ~3.5) | Insoluble in water. Freely soluble in DCM, Ethyl Acetate, THF, and Methanol. |
| pKa | ~16 (Alcohol) | The aliphatic alcohol is non-acidic. The phenolic pKa (~10) is masked by the benzyl group. |
| Refractive Index | 1.57–1.59 | High index due to the two aromatic rings. |
| Stability | Stable to Base/Reductants | The benzyl ether is stable to LiAlH₄ and NaOH. Sensitive to H₂/Pd (Hydrogenolysis) and strong Lewis acids (BBr₃). |
Synthesis & Experimental Protocols
The most reliable route to high-purity 3-[3-(benzyloxy)phenyl]propan-1-ol is the reduction of 3-[3-(benzyloxy)phenyl]propanoic acid . Direct alkylation of 3-phenylpropanol is less selective due to potential O-alkylation vs. C-alkylation issues in earlier precursors.
Protocol: Reduction of 3-[3-(benzyloxy)phenyl]propanoic acid
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Precursor: 3-[3-(benzyloxy)phenyl]propanoic acid (CAS 57668-34-5).[1][2]
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
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Safety Note: LiAlH₄ reacts violently with water. Perform under Nitrogen/Argon.
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
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Solvation: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (10 mL/g) . Cool to 0°C.[1]
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Addition: Dissolve 3-[3-(benzyloxy)phenyl]propanoic acid (1.0 equiv) in dry THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Exothermic H₂ evolution will occur.
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Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot.
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Quench (Fieser Method): Cool to 0°C. Cautiously add:
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Workup: Filter the granular aluminum salts through a Celite pad. Wash the pad with warm THF.
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Purification: Concentrate the filtrate. The resulting oil is usually >95% pure. If necessary, purify via flash chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Figure 1: Synthetic pathway emphasizing the retention of the benzyl group during reduction.
Characterization & Spectral Analysis
Verification of the structure relies on distinguishing the benzyl ether signals from the propyl alcohol chain.
| Technique | Characteristic Signals (Expected) | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.45 (m, 5H) | Benzyl aromatic protons. |
| δ 7.18 (t, 1H), 6.80 (m, 3H) | Central phenyl ring protons (meta-substitution pattern). | |
| δ 5.05 (s, 2H) | Benzylic CH₂ (Distinct singlet, confirms protection). | |
| δ 3.65 (t, 2H) | -CH₂-OH (Hydroxymethyl group). | |
| δ 2.68 (t, 2H) | Ar-CH₂- (Benzylic methylene of propyl chain). | |
| δ 1.88 (m, 2H) | -CH₂-CH₂-CH₂- (Central methylene). | |
| ¹³C NMR | δ 159.0 | C-O (Ipsocarbon of ether). |
| δ 70.1 | Benzyl CH₂ carbon. | |
| δ 62.3 | -CH₂OH carbon. | |
| Mass Spectrometry (ESI+) | [M+Na]⁺ = 265.1 | Sodium adduct. |
| Fragment 91 m/z | Tropylium ion (Benzyl group characteristic). |
Applications in Drug Development
This molecule serves as a versatile "masked" phenol linker.
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Tapentadol & Tramadol Analogs:
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The 3-substituted phenylpropyl scaffold is the pharmacophore for Mu-opioid receptor binding.
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The alcohol group is typically converted to a leaving group (Mesylate/Tosylate) and displaced by an amine (e.g., dimethylamine) to form the active drug core.
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Strategic Advantage: The benzyl group prevents side reactions on the phenol during the aggressive alkylation steps and is removed in the final step via hydrogenolysis (H₂/Pd-C).
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Prostaglandin Analogs:
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Used in the synthesis of phenyl-substituted prostaglandin F2α analogs (e.g., Latanoprost derivatives) where the omega-chain is modified with aromatic rings to improve lipophilicity and corneal penetration.
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Metabolic Stability Probes:
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Used to study the metabolic oxidation of the propyl chain (to propanoic acid) while blocking the Phase II conjugation (glucuronidation) of the phenol.
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References
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BenchChem. Technical Support: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. (2025).[4][1][2][5][6][7][8][9]
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Sigma-Aldrich. Safety Data Sheet: 3-Phenyl-1-propanol derivatives. (2026).
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PubChem. Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Precursor).[2]
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Organic Syntheses. Reduction of Carboxylic Acids to Alcohols. Coll. Vol. 10, p. 423.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB [foodb.ca]
- 4. 3-(Benzyloxy)propanal | C10H12O2 | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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